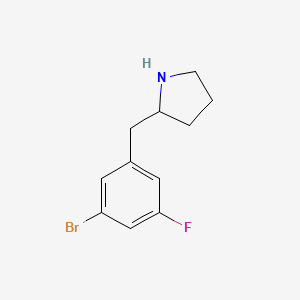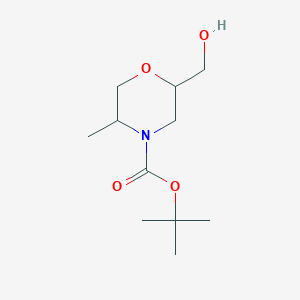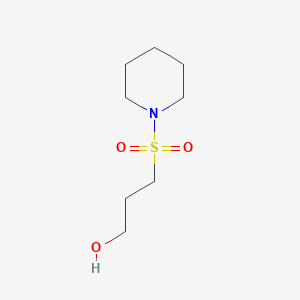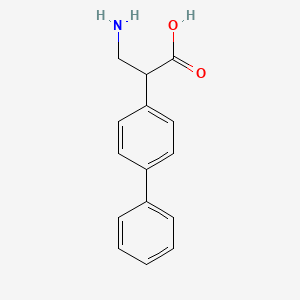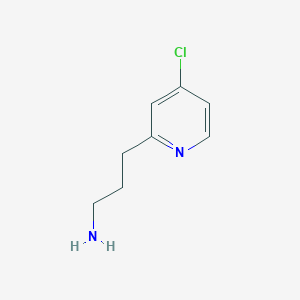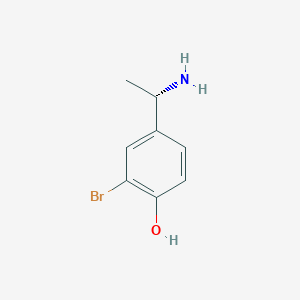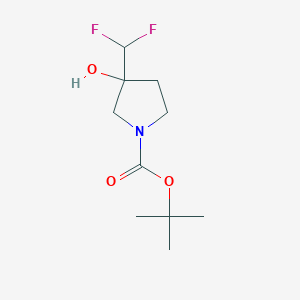
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a difluoromethyl group, and a hydroxypyrrolidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate typically involves the introduction of the tert-butoxycarbonyl (Boc) group into the pyrrolidine ring. This can be achieved through a series of reactions, including nucleophilic substitution and esterification. The use of flow microreactor systems has been shown to be an efficient and sustainable method for the synthesis of tert-butyl esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the tert-butyl ester group can produce a variety of ester derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target protein and influence various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
Tert-butyl 3-(methyl)-3-hydroxypyrrolidine-1-carboxylate: Contains a methyl group instead of a difluoromethyl group, affecting its biological activity and applications.
Uniqueness
Tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound particularly valuable in the design of molecules with enhanced stability, binding affinity, and selectivity for specific targets .
Eigenschaften
Molekularformel |
C10H17F2NO3 |
|---|---|
Molekulargewicht |
237.24 g/mol |
IUPAC-Name |
tert-butyl 3-(difluoromethyl)-3-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(14)13-5-4-10(15,6-13)7(11)12/h7,15H,4-6H2,1-3H3 |
InChI-Schlüssel |
WMSHPDSZQWAXIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



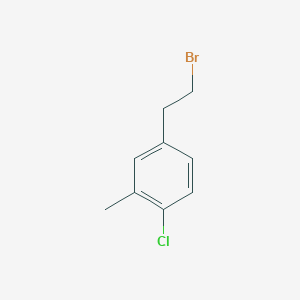

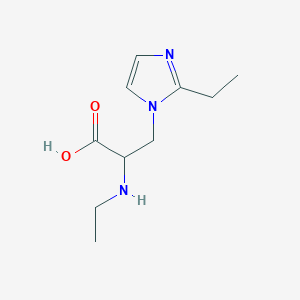
![5-Methylimidazo[1,2-a]pyrazine-2-acetic acid](/img/structure/B13549811.png)
![Tert-butyl3-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13549823.png)
